molecular formula C24H42N6O4 B055325 1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one CAS No. 123098-01-1

1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B055325
CAS No.: 123098-01-1
M. Wt: 478.6 g/mol
InChI Key: RJNVERYCEQMSDK-UHFFFAOYSA-N
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Description

N2LL Poly(amido-amine)-polyurethane copolymer is a novel class of copolymer that combines the unique properties of poly(amido-amine) dendrimers and polyurethane. This compound is characterized by its highly branched, tree-like structure, which provides a large number of functional groups on the surface. These functional groups can be tailored for specific applications, making the copolymer highly versatile in various fields such as drug delivery, tissue engineering, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2LL Poly(amido-amine)-polyurethane copolymer typically involves a two-step process. The first step is the synthesis of poly(amido-amine) dendrimers, which are prepared using a divergent method starting from a core molecule such as ethylene diamine. This involves alternating reactions of Michael addition and amidation to build up the dendrimer structure layer by layer .

In the second step, the poly(amido-amine) dendrimers are reacted with diisocyanates to form the polyurethane segments. This reaction is typically carried out under anhydrous conditions to prevent the formation of urea linkages, which can occur if water is present .

Industrial Production Methods

Industrial production of N2LL Poly(amido-amine)-polyurethane copolymer involves scaling up the synthetic routes described above. This requires precise control of reaction conditions to ensure the consistency and quality of the final product. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N2LL Poly(amido-amine)-polyurethane copolymer can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can lead to the formation of nitroso or nitro derivatives, while reduction of the polyurethane segments can yield amine-functionalized copolymers .

Scientific Research Applications

N2LL Poly(amido-amine)-polyurethane copolymer has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N2LL Poly(amido-amine)-polyurethane copolymer exerts its effects is largely dependent on its structure. The highly branched dendrimer segments provide a large surface area for interactions with other molecules, while the polyurethane segments contribute to the copolymer’s mechanical strength and flexibility. The functional groups on the surface of the dendrimers can interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Properties

CAS No.

123098-01-1

Molecular Formula

C24H42N6O4

Molecular Weight

478.6 g/mol

IUPAC Name

1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C10H14N2O2.C8H12N2O2.C6H16N2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2;11-7-9-5-3-1-2-4-6-10-8-12;1-7-5-3-4-6-8-2/h3-4H,1-2,5-8H2;1-6H2;7-8H,3-6H2,1-2H3

InChI Key

RJNVERYCEQMSDK-UHFFFAOYSA-N

SMILES

CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O

Canonical SMILES

CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O

Synonyms

N2LL poly(amido-amine)-polyurethane copolymer
PUPA copolyme

Origin of Product

United States

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